1-tert-Butyl-3-isocyanatobenzene

Overview

Description

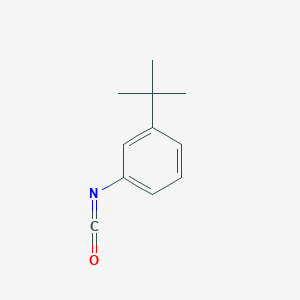

1-tert-Butyl-3-isocyanatobenzene is an organic compound with the molecular formula C11H13NO It is a derivative of benzene, where a tert-butyl group and an isocyanate group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-Butyl-3-isocyanatobenzene can be synthesized through several methods. One common method involves the reaction of 1-tert-butyl-3-nitrobenzene with phosgene in the presence of a base. The reaction proceeds as follows:

Starting Material: 1-tert-butyl-3-nitrobenzene

Reagent: Phosgene (COCl2)

Base: Triethylamine (Et3N)

Solvent: Dichloromethane (CH2Cl2)

Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the reactivity of phosgene.

The reaction mechanism involves the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. Safety measures are crucial due to the use of toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-3-isocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes and alkynes to form cyclobutane derivatives.

Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Hydrolyzes the isocyanate group to form amines.

Major Products

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines: Formed from the hydrolysis of the isocyanate group.

Scientific Research Applications

1-tert-Butyl-3-isocyanatobenzene has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Material Science: Employed in the modification of polymers to enhance their properties.

Biological Studies: Investigated for its potential use in the development of bioactive compounds.

Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-isocyanatobenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product (urea or carbamate).

Comparison with Similar Compounds

Similar Compounds

1-tert-Butyl-4-isocyanatobenzene: Similar structure but with the isocyanate group in the para position.

1-tert-Butyl-2-isocyanatobenzene: Similar structure but with the isocyanate group in the ortho position.

Phenyl isocyanate: Lacks the tert-butyl group, making it less sterically hindered.

Uniqueness

1-tert-Butyl-3-isocyanatobenzene is unique due to the presence of both the tert-butyl group and the isocyanate group on the benzene ring. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable intermediate in organic synthesis and material science.

Biological Activity

1-tert-Butyl-3-isocyanatobenzene, also known as 1-(1,1-dimethylethyl)-3-isocyanatobenzene, is a chemical compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its potential applications in medicinal chemistry and related fields.

Chemical Structure and Properties

- Chemical Formula : C11H13N2O

- Molecular Weight : 189.23 g/mol

- CAS Number : 102-97-6

The compound features a tert-butyl group attached to a benzene ring, which is further substituted with an isocyanate group. This unique structure contributes to its biological activity and interaction with various biological targets.

This compound exhibits its biological effects primarily through interactions with specific proteins and enzymes. The isocyanate functional group is known for its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of enzymatic activities and cellular signaling pathways.

Biological Effects

Research indicates that this compound may possess various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Activity : The compound has been evaluated for its ability to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : There is emerging evidence indicating that this compound may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to assess the toxicity associated with this compound. Studies have shown that isocyanates can be hazardous; therefore, safety evaluations are necessary before considering therapeutic applications.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the effects of this compound on breast cancer cell lines. The findings demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. In vitro experiments showed that this compound inhibited the production of TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Case Study 3: Neuroprotection

A recent study explored the neuroprotective effects of this compound in models of oxidative stress. Results indicated that it reduced reactive oxygen species (ROS) levels and protected neuronal cells from apoptosis induced by oxidative stressors .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

1-tert-butyl-3-isocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-5-4-6-10(7-9)12-8-13/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRZAUANPRGEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.